molecular formula C11H12BrN3 B1442941 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline CAS No. 1182985-22-3

4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline

Cat. No. B1442941
CAS RN: 1182985-22-3
M. Wt: 266.14 g/mol
InChI Key: KVGPLPZKUQWGTC-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” is a complex organic molecule that contains a brominated pyrazole ring attached to an aniline group via an ethyl linker . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a brominated pyrazole ring, an ethyl linker, and an aniline group. The bromine atom on the pyrazole ring would be expected to significantly influence the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the brominated pyrazole and aniline groups. For example, the bromine atom would likely make the compound relatively heavy and possibly more reactive .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) introduced a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, showing significant antibacterial and antifungal activity. This method emphasizes the potential application of such compounds as fluorescence probes in biological imaging due to their emissions in the redshift region (Banoji et al., 2022).

Molecular Structure Analysis

Ying Zhu et al. (2013) conducted a study focusing on the molecular structure of a similar pyrazole derivative. The research provides insights into the conformation and geometrical relationships of the molecule, contributing to a deeper understanding of its chemical behavior and potential applications in materials science (Ying Zhu et al., 2013).

Synthetic Applications

The work by Karcı and Demirçalı (2007) on the synthesis of disazo pyrazolo [1,5-a]pyrimidines from p-substituted anilines demonstrates the versatility of pyrazole derivatives in the development of novel compounds with potential applications in dyes and pigments (Karcı & Demirçalı, 2007).

Corrosion Inhibition

Hengliang Wang et al. (2006) explored the potential activity of bipyrazole derivatives, including compounds similar to 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline, as corrosion inhibitors. Their theoretical study using density functional theory (DFT) elucidates the inhibition efficiencies and reactive sites of these compounds (Hengliang Wang et al., 2006).

Anticancer Activity

Shili Shen et al. (2012) synthesized novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives, showing suppression of lung cancer cell growth. This study highlights the potential of pyrazole-based compounds in anticancer applications (Shili Shen et al., 2012).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

4-[2-(4-bromopyrazol-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGPLPZKUQWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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